molecular formula C22H13Br2N B8601963 3,6-Dibromo-N-(1-naphthalenyl)carbazole

3,6-Dibromo-N-(1-naphthalenyl)carbazole

Cat. No.: B8601963
M. Wt: 451.2 g/mol
InChI Key: RQHQTFLXMUBQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromo-N-(1-naphthalenyl)carbazole is a useful research compound. Its molecular formula is C22H13Br2N and its molecular weight is 451.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3,6-dibromo-N-(1-naphthalenyl)carbazole is its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a series of synthesized N-alkyl-3,6-dibromocarbazole derivatives were evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that several compounds displayed moderate antiproliferative effects with GI50 values ranging from 4.7 to 32.2 µM .

Additionally, specific derivatives have shown promising anti-migratory properties, inhibiting the migration of metastatic cells by approximately 18-20%. This suggests that these compounds could play a role in preventing cancer metastasis .

Neuroprotective Effects

Research has also indicated that some derivatives of this compound may possess neuroprotective properties. These compounds have been evaluated for their potential in treating neurodegenerative diseases, showcasing a structure-activity relationship that supports further investigation into their mechanisms of action .

Organic Light Emitting Diodes (OLEDs)

In the realm of material science, this compound serves as an important intermediate for synthesizing hole transport materials used in organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it a valuable component in the development of efficient OLED devices. Its derivatives are often tailored to enhance performance characteristics such as luminescence and stability under operational conditions .

Electrochemical Studies

Electrochemical studies have shown that compounds related to this compound can form stable radical cations and exhibit interesting redox properties. This behavior is crucial for applications in organic photovoltaics and other electronic devices where charge transfer efficiency is paramount .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various derivatives against breast cancer cell linesCompounds showed GI50 values between 4.7 - 32.2 µM; notable anti-migratory effects
Synthesis for OLED ApplicationsInvestigated synthesis methods for hole transport materialsConfirmed effectiveness in enhancing OLED performance
Electrochemical PropertiesAnalyzed redox behavior of related compoundsDemonstrated stable radical cation formation beneficial for electronic applications

Properties

Molecular Formula

C22H13Br2N

Molecular Weight

451.2 g/mol

IUPAC Name

3,6-dibromo-9-naphthalen-1-ylcarbazole

InChI

InChI=1S/C22H13Br2N/c23-15-8-10-21-18(12-15)19-13-16(24)9-11-22(19)25(21)20-7-3-5-14-4-1-2-6-17(14)20/h1-13H

InChI Key

RQHQTFLXMUBQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask, 10.00 g of 3,6-dibromo-9H-carbazole, 4.1 ml of 1-fluoronaphthalene, 12.06 g of cesium carbonate, and 300 ml of dimethylsulfoxide were put, and the solution was stirred at 145° C. for 36 hours under nitrogen atmosphere. After heating, the reaction liquid was cooled to room temperature and then filtrated, and the filtrates were concentrated by a vacuum pump. The concentrates were purified by silica gel column chromatography, and then washed by methanol, and thus 5.5 g of 3,6-dibromo-9-naphthalene-1-yl-carbazole was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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